Cas no 847448-46-8 ((S)-1-(3,4-Difluorophenyl)propan-1-amine)

(S)-1-(3,4-Difluorophenyl)propan-1-amine is a chiral amine derivative featuring a difluorophenyl moiety, which imparts unique electronic and steric properties. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as a building block for active pharmaceutical ingredients (APIs). The presence of fluorine atoms enhances metabolic stability and binding affinity in drug design. This compound is characterized by high purity and well-defined stereochemistry, ensuring reproducibility in research and industrial processes. Its structural features make it suitable for use in catalysis, ligand synthesis, and medicinal chemistry, where precise molecular control is critical. Proper handling under inert conditions is recommended due to its amine functionality.
(S)-1-(3,4-Difluorophenyl)propan-1-amine structure
847448-46-8 structure
Product Name:(S)-1-(3,4-Difluorophenyl)propan-1-amine
CAS No:847448-46-8
MF:C9H12ClF2N
MW:207.6480884552
MDL:MFCD12757716
CID:1030896
PubChem ID:53484814
Update Time:2025-06-09

(S)-1-(3,4-Difluorophenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
    • (1S)-1-(3,4-difluorophenyl)propan-1-amine,hydrochloride
    • (S)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE-HCL
    • (1S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride
    • (S)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE
    • AK133446
    • ST2401645
    • AX8254997
    • AB0000638
    • (1S)-1-(3,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
    • (S)-1-(3,4-Difluorophenyl)propan-1-aminehydrochloride
    • 847448-46-8
    • (S)-1-(3,4-difluorophenyl)propan-1-amine HCl
    • Benzenemethanamine, a-ethyl-3,4-difluoro-, (aS)-
    • 1785760-88-4
    • Y10297
    • AKOS015996868
    • A864021
    • SS-4425
    • XIB44846
    • CS-0153935
    • (1S)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride
    • MFCD12757716
    • AKOS015923222
    • DTXSID40704237
    • (S)-1-(3,4-Difluorophenyl)propan-1-amine
    • MDL: MFCD12757716
    • Inchi: 1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1
    • InChI Key: BNFNPNSBDYSQAL-FVGYRXGTSA-N
    • SMILES: Cl.FC1=C(C=CC(=C1)[C@H](CC)N)F

Computed Properties

  • Exact Mass: 207.0626334g/mol
  • Monoisotopic Mass: 207.0626334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26

(S)-1-(3,4-Difluorophenyl)propan-1-amine Pricemore >>

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(S)-1-(3,4-Difluorophenyl)propan-1-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
2-Mercaptoimidazoles, a new class of potent CCR2 antagonists
Van Lommen, Guy; Doyon, Julien; Coesemans, Erwin; Boeckx, Staf; Cools, Marina; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(3), 497-500

(S)-1-(3,4-Difluorophenyl)propan-1-amine Raw materials

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Amadis Chemical Company Limited
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(CAS:847448-46-8)(S)-1-(3,4-Difluorophenyl)propan-1-amine
Order Number:A864021
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:44
Price ($):259.0
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(S)-1-(3,4-Difluorophenyl)propan-1-amine Related Literature

Additional information on (S)-1-(3,4-Difluorophenyl)propan-1-amine

(S)-1-(3,4-Difluorophenyl)Propan-1-Amine: A Comprehensive Overview

The compound with CAS No. 847448-46-8, commonly referred to as (S)-1-(3,4-difluorophenyl)propan-1-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. In this article, we will delve into the characteristics, synthesis, and biological activities of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

Chemical Structure and Properties

(S)-1-(3,4-Difluorophenyl)propan-1-amine is an amino alcohol derivative with a chiral center at the carbon atom attached to the amino group. The molecule consists of a propaneamine backbone connected to a 3,4-difluorophenyl ring. The presence of two fluorine atoms on the aromatic ring introduces unique electronic and steric properties, making this compound highly versatile in various chemical reactions. The stereochemistry at the chiral center (S configuration) plays a crucial role in determining its biological activity and selectivity.

Synthesis and Characterization

The synthesis of (S)-1-(3,4-difluorophenyl)propan-1-amine involves multi-step reactions that typically start with the preparation of the corresponding phenylalanine derivative. Recent advancements in asymmetric synthesis have enabled the efficient enantioselective construction of this compound. For instance, researchers have employed organocatalytic methods using proline-derived catalysts to achieve high enantiomeric excess (ee) in the synthesis process. The compound has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Biological Activity and Applications

(S)-1-(3,4-Difluorophenyl)propan-1-amine has demonstrated promising biological activity in various assays. Recent studies have highlighted its potential as a lead compound in drug discovery programs targeting central nervous system disorders. For example, research published in 2023 revealed that this compound exhibits selective inhibition of certain G-protein coupled receptors (GPCRs), which are implicated in conditions such as anxiety and depression. Additionally, its ability to modulate ion channels has been explored in preclinical models of epilepsy.

The compound's unique pharmacokinetic profile has also been investigated. Studies indicate that it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a suitable candidate for further drug development. However, ongoing research is focused on optimizing its bioavailability and minimizing potential off-target effects.

Recent Research Highlights

In 2023, a groundbreaking study published in *Nature Communications* reported the use of (S)-1-(3,4-difluorophenyl)propan-1-amine as a key intermediate in the synthesis of novel peptide mimetics. These mimetics have shown enhanced stability compared to natural peptides and improved binding affinity to therapeutic targets. Furthermore, collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of analogs with superior pharmacological profiles.

Another notable advancement is the application of this compound in medicinal chemistry education. Its well-defined structure and tractable synthetic route make it an ideal teaching tool for illustrating principles of stereochemistry and asymmetric synthesis.

Conclusion

(S)-1-(3,4-Difluorophenyl)propan-1-amine (CAS No. 847448-46-8) stands out as a valuable molecule in contemporary chemical research. Its structural features, coupled with recent advancements in synthesis and biological evaluation, underscore its potential as a lead compound for developing innovative therapeutic agents. As research continues to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:847448-46-8)(S)-1-(3,4-Difluorophenyl)propan-1-amine
A864021
Purity:99%
Quantity:250mg
Price ($):259.0
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